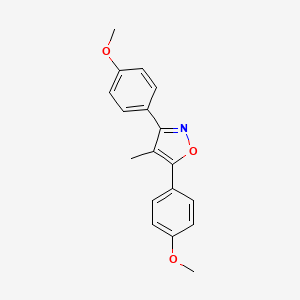
3,5-Bis(4-methoxyphenyl)-4-methyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-BIS(4-METHOXYPHENYL)-4-METHYLISOXAZOLE is a synthetic organic compound characterized by the presence of two methoxyphenyl groups and a methyl group attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(4-METHOXYPHENYL)-4-METHYLISOXAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized using an acid catalyst to yield the isoxazole ring. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of 3,5-BIS(4-METHOXYPHENYL)-4-METHYLISOXAZOLE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-BIS(4-METHOXYPHENYL)-4-METHYLISOXAZOLE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoxazole ring can be reduced to form dihydroisoxazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroisoxazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,5-BIS(4-METHOXYPHENYL)-4-METHYLISOXAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-BIS(4-METHOXYPHENYL)-4-METHYLISOXAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-BIS(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE: Similar in structure but contains a pyrazole ring instead of an isoxazole ring.
1,3-BIS(4-METHOXYPHENYL)PROP-2-EN-1-ONE: Contains similar methoxyphenyl groups but has a different core structure.
Uniqueness
3,5-BIS(4-METHOXYPHENYL)-4-METHYLISOXAZOLE is unique due to its isoxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C18H17NO3/c1-12-17(13-4-8-15(20-2)9-5-13)19-22-18(12)14-6-10-16(21-3)11-7-14/h4-11H,1-3H3 |
InChI Key |
JASYXZZXRCFNMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















